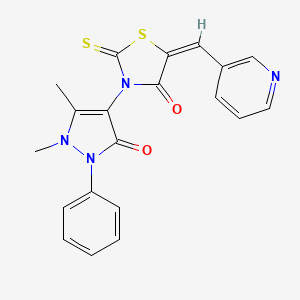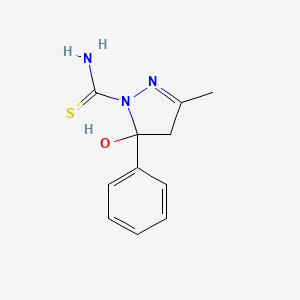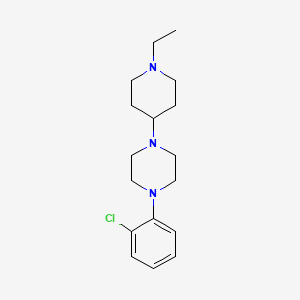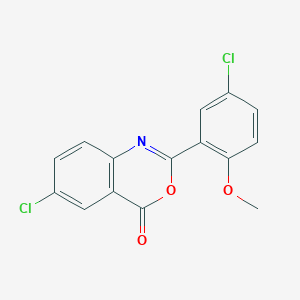
2-(4-bromophenyl)-3-(3-chloro-4-methoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-(3-chloro-4-methoxyphenyl)acrylonitrile, commonly known as BCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPA is a member of the acrylonitrile family of compounds and is known for its unique chemical properties that make it an ideal candidate for various laboratory experiments.
作用機序
The mechanism of action of BCPA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BCPA has also been shown to activate certain signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
BCPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that BCPA can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. BCPA has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the main advantages of using BCPA in laboratory experiments is its unique chemical properties. BCPA is a highly reactive compound that can be easily modified to create new derivatives with different properties. This makes it an ideal candidate for the development of new drugs and therapies.
One of the limitations of using BCPA in laboratory experiments is its potential toxicity. BCPA has been shown to be toxic to certain types of cells, and care must be taken when handling the compound to avoid exposure.
将来の方向性
There are a number of potential future directions for research on BCPA. One area of interest is the development of new cancer therapies based on the compound. Researchers are also interested in exploring the potential use of BCPA in the treatment of other diseases such as inflammatory conditions and neurodegenerative disorders.
Conclusion
In conclusion, BCPA is a unique chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of BCPA is a relatively straightforward process, and the compound has been shown to have a number of potential applications in the development of new drugs and therapies. While there are some limitations to using BCPA in laboratory experiments, the compound remains an important area of research for scientists working in a variety of fields.
合成法
The synthesis of BCPA involves the reaction of 4-bromoacetophenone with 3-chloro-4-methoxybenzaldehyde in the presence of sodium hydroxide and acetonitrile. The resulting product is then treated with potassium cyanide to yield BCPA. The synthesis of BCPA is a relatively straightforward process and can be achieved using standard laboratory equipment.
科学的研究の応用
BCPA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. BCPA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. BCPA has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c1-20-16-7-2-11(9-15(16)18)8-13(10-19)12-3-5-14(17)6-4-12/h2-9H,1H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKTEGGWIBHBH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-bromophenyl)-3-(3-chloro-4-methoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5039183.png)
![1-{2-(4-bromophenyl)-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5039189.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5039193.png)
![1-[6-(2-chloro-4-methylphenoxy)hexyl]-4-methylpiperazine](/img/structure/B5039211.png)


![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5039226.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5039232.png)
![(3S)-1-ethyl-4-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-methyl-2-piperazinone](/img/structure/B5039233.png)

![4-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5039247.png)
![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)
